
N-(4-isopropoxybenzyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropoxybenzyl)-2-furamide, also known as JNJ-42165279, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of furamide compounds and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(4-isopropoxybenzyl)-2-furamide is not fully understood. However, it is believed to work through the modulation of various neurotransmitters and ion channels in the central nervous system. The compound has been found to interact with the TRPV1 ion channel, which is involved in the transmission of pain signals. It has also been shown to increase the levels of endocannabinoids, which are known to have analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(4-isopropoxybenzyl)-2-furamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. The compound has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. In addition, it has been shown to improve the cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-isopropoxybenzyl)-2-furamide in lab experiments is its potent pharmacological properties. The compound has been found to exhibit strong analgesic and anti-inflammatory effects, which make it a valuable tool for studying pain and inflammation. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the research on N-(4-isopropoxybenzyl)-2-furamide. One of the areas of interest is its potential use in the treatment of neuropathic pain and migraine. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-isopropoxybenzyl)-2-furamide is a complex process that involves multiple steps. The starting material for the synthesis is 2-furoic acid, which is subjected to various chemical reactions to obtain the final product. The synthesis method has been described in detail in various research articles, and it involves the use of several reagents and solvents.
Scientific Research Applications
N-(4-isopropoxybenzyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic, anti-inflammatory, and anti-nociceptive effects in various animal models. The compound has also been studied for its potential use in the treatment of neuropathic pain, migraine, and other chronic pain conditions.
properties
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11(2)19-13-7-5-12(6-8-13)10-16-15(17)14-4-3-9-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMBLMYKBWJAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-propan-2-yloxyphenyl)methyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(cyclopropylcarbonyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5756536.png)

![3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5756547.png)
![5,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5756552.png)
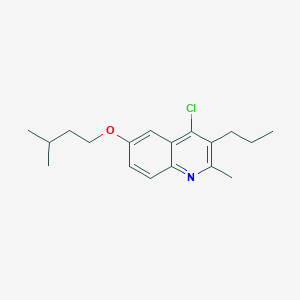
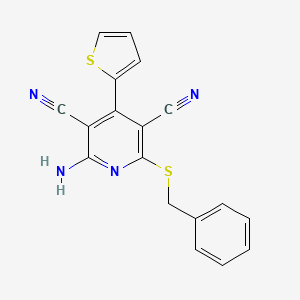
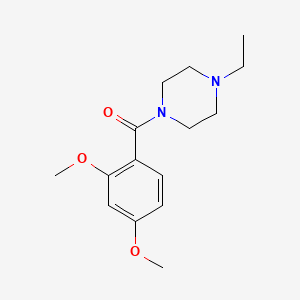
![5-[(3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5756586.png)
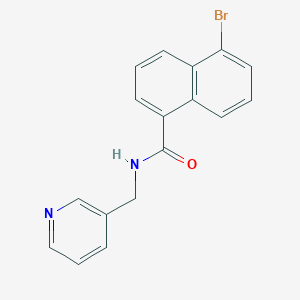

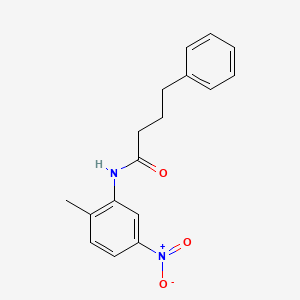
![2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5756611.png)

